5-Chloro-2-(trifluoromethoxy)cinnamic acid
Description
Properties
IUPAC Name |
(E)-3-[5-chloro-2-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYIVNNYXJUKM-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-(trifluoromethoxy)cinnamic acid is a synthetic compound that has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a cinnamic acid backbone with a chlorine atom and a trifluoromethoxy group, which enhances its lipophilicity and may influence its biological activity. Its molecular formula is with a molecular weight of approximately 250.6 g/mol. The presence of these functional groups potentially modulates the compound's reactivity and interaction with biological targets .
Currently, the specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various enzymes or receptors involved in inflammatory pathways, suggesting potential anti-inflammatory applications .
Biological Activities
Research on related cinnamic acid derivatives indicates a range of biological activities, including:
- Antimicrobial Activity : Cinnamic acid derivatives have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus .
- Anticancer Properties : Several studies have shown that cinnamic acid derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that certain cinnamic acid derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated for their IC50 values against MCF-7 cells, with some showing potent activity (IC50 values around 1.79 µM) .
- Antimicrobial Studies : A review highlighted the effectiveness of various cinnamic acid derivatives in combating bacterial infections. Compounds structurally related to this compound showed promising results against pathogenic bacteria .
- Structure-Activity Relationship (SAR) : The modification of the cinnamic acid structure by adding electron-withdrawing groups like chlorine or trifluoromethoxy has been shown to enhance biological activity. This suggests that this compound may possess unique properties compared to its analogs .
Comparative Analysis with Related Compounds
The following table summarizes some key structural features and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C10H7ClF3O3 | Chlorine & trifluoromethoxy groups | Potential anti-inflammatory, anticancer |
| 2-Chloro-5-(trifluoromethyl)cinnamic acid | C10H7ClF3O | Lacks methoxy group | Moderate antibacterial |
| 4-Chloro-cinnamic acid | C9H7ClO2 | Different substitution pattern | Antimicrobial |
| 3-(Trifluoromethyl)phenylacrylic acid | C10H8F3O2 | No chlorine; focuses on trifluoromethyl | Anticancer |
Scientific Research Applications
Organic Synthesis
5-Chloro-2-(trifluoromethoxy)cinnamic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols .
Biological Activities
Recent studies have highlighted the potential biological activities of cinnamic acid derivatives, including:
- Antimicrobial Properties: Research indicates that compounds derived from cinnamic acid exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Potential: The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms that disrupt cellular signaling pathways .
- Neuroprotective Effects: Some studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial properties of several cinnamic acid derivatives against resistant strains of bacteria. The results indicated that this compound demonstrated effective inhibition against MRSA with minimal inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM . -
Pharmacological Investigations:
In pharmacological research, derivatives of cinnamic acid have been explored for their potential as anti-inflammatory agents. The compound's mechanism involves interference with inflammatory pathways, suggesting its utility in developing new anti-inflammatory drugs .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for synthesizing insecticides and other agrochemicals .
Comparison with Similar Compounds
Substituent Position and Type
- 5-Bromo-2-(trifluoromethoxy)cinnamic acid (CAS 1381952-88-0):
- However, chlorine’s moderate electronegativity balances electronic effects and lipophilicity .
- 2-Fluoro-5-(trifluoromethyl)cinnamic acid (Thermo Scientific):
Electronic Effects on Antioxidant Activity
Cinnamic acid derivatives with hydroxyl groups (e.g., caffeic acid, ferulic acid) exhibit superior antioxidant activity due to radical stabilization via resonance. In contrast, 5-chloro-2-(trifluoromethoxy)cinnamic acid lacks hydroxyl groups, which likely reduces its antioxidant capacity compared to caffeic acid. However, its EWGs may enhance stability against oxidation .
Insulin Secretion and β-Cell Protection
Unsubstituted cinnamic acid and its alcohol derivatives enhance insulin secretion and protect β-cells from oxidative damage by upregulating PDX1 expression and antioxidant proteins (Nrf2, HO-1) . The chloro and trifluoromethoxy substituents in this compound may modify these effects:
Microbial Degradation Resistance
Cinnamic acid’s aromatic structure resists microbial decomposition. The addition of EWGs (Cl, CF₃O) likely further delays mineralization, as seen in studies where substituted cinnamic acids required specialized microbial enzymes for degradation .
Data Tables
| Compound Name | CAS Number | Molecular Weight | Key Substituents | Notable Properties |
|---|---|---|---|---|
| This compound | Not explicitly listed | ~265 (estimated) | 5-Cl, 2-CF₃O | High lipophilicity, metabolic stability |
| 5-Bromo-2-(trifluoromethoxy)cinnamic acid | 1381952-88-0 | 311.05 | 5-Br, 2-CF₃O | Enhanced steric effects |
| 5-Fluoro-2-(trifluoromethoxy)cinnamic acid | 1092460-94-0 | 250.15 | 5-F, 2-CF₃O | High electronegativity |
| Caffeic acid | 331-39-5 | 180.16 | 3,4-di-OH | Strong antioxidant activity |
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Toluene (anhydrous) |
| Temperature | 80°C, reflux |
| Reaction Time | 12–24 hours |
| Yield | 70–85% (post-purification) |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR: Assign signals for the trifluoromethoxy group (δ ~58 ppm in ¹⁹F NMR) and cinnamic acid protons (doublet for α,β-unsaturated protons at δ 6.3–7.5 ppm). Compare with PubChem data for analogous compounds .
- IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Use ESI-MS in negative ion mode to detect [M-H]⁻ peaks, ensuring accurate mass matches theoretical values (e.g., C₁₀H₅ClF₃O₃: calc. 283.96) .
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, and pH variations. To standardize measurements:
- Solvent Screening: Test solubility in DMSO, ethanol, and phosphate buffers (pH 4–8) at 25°C and 37°C .
- Analytical Validation: Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility via calibration curves .
- Statistical Reporting: Include triplicate measurements and error margins (e.g., ±0.5 mg/mL) in publications .
Q. Table 2: Hypothetical Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) | pH Dependency |
|---|---|---|
| DMSO | >50 | No |
| Ethanol | 15 ± 0.3 | No |
| PBS (pH 7.4) | 0.2 ± 0.05 | Yes |
Advanced: What strategies improve compound stability in biological assays?
Methodological Answer:
- Storage Conditions: Store lyophilized powder at -20°C in amber vials to prevent photodegradation; reconstitute in DMSO with 0.1% BSA for aqueous stability .
- Buffer Optimization: Use low-ionic-strength buffers (e.g., 10 mM Tris-HCl, pH 7.0) to minimize aggregation .
- Degradation Monitoring: Perform LC-MS weekly to detect hydrolysis products (e.g., free carboxylic acid or chloro-phenolic derivatives) .
Basic: What key physicochemical properties are critical for experimental design?
Methodological Answer:
- LogP (Octanol-Water): Estimated at ~2.8 (via ChemDraw), indicating moderate hydrophobicity .
- pKa: Carboxylic acid group pKa ≈ 4.2 (determined via potentiometric titration) .
- Thermal Stability: Decomposes above 200°C (DSC analysis) .
Advanced: How to design cross-coupling reactions involving this compound?
Methodological Answer:
For Suzuki-Miyaura coupling (to introduce aryl groups):
- Catalyst System: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/water (3:1) at 80°C .
- Ligand Screening: Test bulky ligands (e.g., SPhos) to enhance reactivity of the electron-deficient aryl chloride .
- Workup: Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography (hexane:ethyl acetate gradient) .
Basic: What are common impurities, and how are they detected?
Methodological Answer:
- Starting Material Residues: Unreacted benzaldehyde (detected via GC-MS) .
- Oxidation Byproducts: Quinone derivatives (identified via HPLC retention time shifts) .
- Quantification Limits: Use HPLC-UV with a detection threshold of 0.1% area .
Advanced: How to address conflicting bioactivity results in different cell lines?
Methodological Answer:
- Cell Viability Controls: Normalize data to ATP-based assays (e.g., CellTiter-Glo) to rule out cytotoxicity .
- Receptor Profiling: Perform competitive binding assays (e.g., SPR) to confirm target engagement specificity .
- Metabolic Stability: Pre-incubate compound with liver microsomes to assess degradation kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
